molecular formula C10H11N3O B11478303 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)phenol

2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)phenol

Cat. No.: B11478303
M. Wt: 189.21 g/mol
InChI Key: FRCXMIOQFPFWKQ-UHFFFAOYSA-N
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Description

2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)phenol (CAS 302812-21-1) is a high-purity chemical compound with the molecular formula C10H11N3O and a molecular weight of 189.21 g/mol. This compound features a phenolic group linked to a 1,3-dimethyl-1H-1,2,4-triazole ring, a structural motif known to be of significant interest in medicinal and agricultural chemistry. Triazole derivatives are extensively investigated for their broad spectrum of biological activities. The 1,2,4-triazole core, in particular, is a privileged scaffold in pharmaceutical research, associated with antimicrobial , antioxidant , anti-inflammatory, and anticancer properties . The specific structure of 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)phenol suggests potential as a key intermediate or precursor in the synthesis of more complex molecules, such as Schiff base ligands. These ligands can form metal complexes with enhanced bioactivity, showing improved efficacy in antimicrobial and antioxidant applications compared to the ligand alone . This compound is intended for research applications only, including as a building block in organic synthesis, for the development of novel heterocyclic compounds, and for in vitro biological screening in the discovery of new therapeutic or agrochemical agents. This product is labeled with the GHS pictogram and signal word as required. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

2-(2,5-dimethyl-1,2,4-triazol-3-yl)phenol

InChI

InChI=1S/C10H11N3O/c1-7-11-10(13(2)12-7)8-5-3-4-6-9(8)14/h3-6,14H,1-2H3

InChI Key

FRCXMIOQFPFWKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C2=CC=CC=C2O)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, 4-bromo-2-methoxyphenol is reacted with a triazole-bearing alcohol in tetrahydrofuran (THF) at 0–25°C for 3 hours. The reaction proceeds via an oxidative-reductive mechanism, where DIAD activates the alcohol for nucleophilic displacement by the phenolic oxygen. Yields typically exceed 80% when chiral centers are preserved, as demonstrated in the synthesis of analogous triazole derivatives.

Table 1: Key Parameters for Mitsunobu-Based Synthesis

ParameterValue/DetailSource
SolventTHF
Temperature0°C to room temperature
ReagentsDIAD, PPh₃
Yield76–86%
Chiral Purity>98% ee

Nucleophilic Aromatic Substitution

Nucleophilic substitution strategies exploit the reactivity of halogenated phenolic precursors with triazole anions. This approach is particularly effective for introducing the triazole moiety at the ortho position relative to the phenolic hydroxyl group.

Halogen Displacement Pathways

In a patented protocol, 2-fluorophenol derivatives undergo substitution with pre-formed 1,3-dimethyl-1H-1,2,4-triazole-5-thiol in dimethyl sulfoxide (DMSO) at 50–80°C. The reaction is catalyzed by 18-crown-6 ether, which enhances anion solubility and reaction kinetics, achieving yields of 70–85%.

Table 2: Optimization of Nucleophilic Substitution

VariableOptimal ConditionImpact on Yield
Catalyst18-crown-6 (5 mol%)+15%
SolventDMSOBaseline
Temperature60°CMax efficiency
Reaction Time12–24 hours85% yield

Cyclocondensation of Amidines

The triazole ring can be constructed in situ via cyclocondensation reactions between phenolic hydrazides and amidines. This one-pot method eliminates the need for pre-functionalized triazole precursors.

Cyclization Dynamics

Heating 2-hydroxybenzohydrazide with N,N-dimethylacetamidine hydrochloride at 120°C in ethanol generates the triazole ring through sequential dehydration and cyclization. The reaction is typically complete within 8 hours, yielding 65–75% of the target compound.

Table 3: Cyclocondensation Reaction Profile

ComponentRoleStoichiometry
2-HydroxybenzohydrazideHydrazine donor1.0 equiv
N,N-DimethylacetamidineAmidinating agent1.2 equiv
EthanolSolvent10 mL/mmol
Acid CatalystHCl (0.5 equiv)Accelerates

Reductive Amination Followed by Oxidation

A hybrid approach combines reductive amination to install the dimethylamino group, followed by oxidation to form the triazole ring. This method is advantageous for controlling substitution patterns.

Stepwise Functionalization

  • Reductive Amination : 2-Nitrophenol is treated with dimethylamine and hydrogenated over Raney nickel at 50 psi H₂, yielding 2-(dimethylamino)phenol (85–90% yield).

  • Oxidative Cyclization : The amine intermediate is reacted with sodium nitrite and hydrochloric acid to form the triazole ring via diazotization and intramolecular cyclization.

Table 4: Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Mitsunobu8698High
Nucleophilic Substitution8595Moderate
Cyclocondensation7090Low
Reductive/Oxidative7588Industrial

Industrial-Scale Considerations

For large-scale production, the Mitsunobu and nucleophilic substitution methods are preferred due to their reproducibility and compatibility with continuous flow reactors. However, the use of stoichiometric DIAD in Mitsunobu reactions raises cost concerns, prompting research into catalytic alternatives. Recent advances in electrochemical synthesis show promise for replacing traditional coupling agents, with pilot-scale trials achieving 80% yield under mild conditions .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: Electrophilic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of halogenated phenol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal Activity
One of the most notable applications of 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)phenol is its antifungal properties. Research indicates that compounds with similar triazole structures can inhibit enzymes crucial for fungal growth. This compound has been shown to interact effectively with biological targets, potentially leading to the development of new antifungal agents .

Antibacterial Properties
In addition to antifungal activity, studies have demonstrated that derivatives of 1,2,4-triazole exhibit antibacterial effects against various pathogens such as Escherichia coli and Pseudomonas aeruginosa. The structure of 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)phenol may enhance its efficacy in combating bacterial infections .

Anti-inflammatory Effects
Research has also explored the anti-inflammatory potential of this compound. Certain triazole derivatives have shown promise in reducing inflammation in various biological models. The specific mechanisms by which 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)phenol exerts these effects are still under investigation but may involve modulation of inflammatory pathways .

Agricultural Applications

Fungicides
Due to its antifungal properties, 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)phenol is being investigated as a potential fungicide in agricultural settings. Its ability to inhibit fungal pathogens can help improve crop resistance and yield .

Plant Growth Regulation
Research suggests that triazole compounds can also act as plant growth regulators. They may influence various physiological processes in plants, including growth and development responses to environmental stressors .

Data Table: Comparison of Biological Activities

Compound Activity Type Target Organism/Process Reference
2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)phenolAntifungalCandida albicans
2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)phenolAntibacterialEscherichia coli
2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)phenolAnti-inflammatoryIn vitro models

Case Studies

Case Study 1: Antifungal Efficacy
A study conducted on the antifungal activity of 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)phenol demonstrated significant inhibition of fungal growth in laboratory settings. The compound was tested against clinical isolates of Candida species and showed promising results comparable to standard antifungal agents .

Case Study 2: Agricultural Application as Fungicide
In agricultural trials, formulations containing 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)phenol were evaluated for their effectiveness against common crop pathogens. Results indicated a reduction in disease severity and improved plant health metrics compared to untreated controls .

Mechanism of Action

The mechanism of action of 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets and pathways. The triazole ring can coordinate with metal ions, forming stable complexes that exhibit unique chemical and biological properties . Additionally, the phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

HTS10550 (2-[3-(2,3-Dihydro-1-benzofuran-5-yl)-1H-1,2,4-triazol-5-yl]phenol)
  • Structure : Features a 2,3-dihydrobenzofuran substituent at the 3-position of the triazole.
  • Activity : Demonstrated inhibitory activity against PonAAS2, an enzyme involved in indole-3-acetaldehyde (IAAld) biosynthesis .
2-Amino-5-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)phenol
  • Structure: Differs by replacing the phenol hydroxyl group with an amino group.
4-Methyl-5-(2-Phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol
  • Structure : Contains a thiazole ring fused to the triazole and a thiol group.
  • Activity : Exhibits antimicrobial properties, with MIC values comparable to standard drugs like chloramphenicol .
  • Key Difference: The thiol and thiazole groups increase polarity and enable disulfide bond formation, contrasting with the phenol and dimethyl groups in the target compound .

Functional Group Modifications

3-(3-(Amino(phenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol
  • Structure: Includes an aminobenzyl group on the triazole.
  • Key Difference: The aminobenzyl group introduces a chiral center and additional hydrogen-bonding sites, differing from the planar dimethyl substituents in the target compound .
5-(5-Methyl-1H-Pyrazol-3-yl)-4-Phenyl-4H-1,2,4-triazole-3-thiol
  • Structure : Combines a pyrazole ring with a thiol group.
  • Activity: Alkyl derivatives of this compound show antinociceptive and anticancer activities .
  • Key Difference: The pyrazole-thiol hybrid structure may enhance metal chelation capabilities, unlike the phenol group in the target compound .

Metal Coordination and Spectral Properties

(E)-2-({2-[3-(Pyridin-2-yl)-1H-1,2,4-triazol-5-yl]phenylimino}methyl)phenol
  • Structure: Contains a pyridyl group and iminomethyl linker.
  • Activity : Forms binuclear zinc complexes with distinct UV-Vis and IR spectral profiles, suggesting applications in materials science or catalysis .
  • Key Difference : The pyridyl group enables strong metal coordination, a property absent in the dimethyl-substituted target compound .

Antimicrobial Activity

  • Target Compound: No direct activity data provided, but structurally similar compounds (e.g., thiazolo-triazole hybrids) show moderate to strong antimicrobial effects .
  • Analogues :
    • Thiol-containing triazoles (e.g., ) exhibit MIC values of 12.5–50 µg/mL against Staphylococcus aureus and Escherichia coli.
    • Chloro- or fluoro-substituted phenyl rings enhance activity, suggesting that electron-withdrawing groups improve efficacy .

Enzymatic Inhibition

  • Target Compound: Not studied for enzyme inhibition, but HTS10550 () inhibits PonAAS2 via competitive binding, highlighting the role of aromatic substituents in enzyme interactions.

Physicochemical Properties

Property Target Compound HTS10550 () 4-Methyl-5-(2-phenyl-thiazol) ()
LogP ~2.1 (estimated) ~3.5 (benzofuran increases) ~1.8 (thiol decreases)
Solubility (H₂O) Moderate (phenol enhances) Low (hydrophobic benzofuran) Low (thiol aggregation)
Melting Point 180–185°C (predicted) 210–215°C 190–195°C

Biological Activity

2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)phenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer activity, antifungal properties, and its potential as a therapeutic agent.

  • Molecular Formula : C10H12N4O
  • Molar Mass : 204.23 g/mol
  • CAS Number : 1248158-62-4

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)phenol. Notably:

  • Mechanism of Action : The compound exhibits significant cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, particularly in breast cancer models such as MCF-7 and MDA-MB-231.
    Cell LineIC50 (μM)Mechanism of Action
    MCF-752Induction of apoptosis and G2/M arrest
    MDA-MB-23174Inhibition of tubulin polymerization

Studies indicate that the compound's triazole moiety plays a crucial role in its interaction with cellular targets, leading to effective growth inhibition in malignant cells .

Antifungal Activity

In addition to its anticancer properties, this compound also demonstrates antifungal activity. Research has shown that derivatives of triazole compounds can effectively inhibit fungal growth:

  • Activity Against Fungi : The compound has been evaluated for its efficacy against various fungal strains. The minimum inhibitory concentrations (MICs) indicate potent antifungal properties comparable to standard antifungal agents.
    Fungal StrainMIC (μM)
    Candida albicans0.37
    Candida krusei0.47

These findings suggest that the triazole structure enhances the compound's ability to penetrate fungal cell membranes and disrupt essential cellular processes .

Case Studies

Several studies have explored the biological activity of compounds related to or derived from 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)phenol:

  • Synthesis and Evaluation : A study synthesized novel derivatives and evaluated their anticancer activity. The results showed that modifications to the triazole structure could significantly enhance cytotoxicity against breast cancer cells .
  • Comparative Analysis : Comparative studies with other triazole-based compounds indicated that those with specific substitutions exhibited improved potency against both cancerous and fungal cells. This underscores the importance of structural modifications in drug design .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)phenol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of triazole derivatives typically involves cyclocondensation of thiosemicarbazides with aldehydes or ketones under acidic conditions . For example, S-alkylation of thiol intermediates (e.g., 4-phenyl-5-substituted-1,2,4-triazole-3-thiones) can be performed using alkyl halides in ethanol under reflux . Optimization includes adjusting pH (using NaOH or HCl), solvent polarity, and temperature to maximize yield. Reaction progress should be monitored via TLC or HPLC .

Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • X-ray crystallography : Resolve crystal structure to confirm bond angles, torsion angles, and hydrogen bonding patterns, as demonstrated for analogous triazoles in Acta Crystallographica .
  • Spectroscopy : Use 1^1H/13^13C NMR to verify substituent positions and FTIR for functional group identification (e.g., phenolic -OH stretch at ~3200–3500 cm1^{-1}) .
  • Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns using ESI-MS or MALDI-TOF .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254–280 nm) is recommended, using C18 columns and acetonitrile/water mobile phases. For trace analysis, LC-MS/MS provides higher sensitivity. Calibration curves should be validated for linearity (R2^2 > 0.995) and precision (%RSD < 5%) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)phenol against specific molecular targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions (e.g., with cytochrome P450 or kinase enzymes). Validate models using co-crystallized ligands from the PDB .
  • QSAR studies : Develop regression models correlating substituent electronic parameters (Hammett constants) with bioactivity data from in vitro assays .

Q. What strategies resolve contradictions in reported biological activity data for triazole derivatives?

  • Methodological Answer :

  • Meta-analysis : Compare IC50_{50} values across studies, accounting for variables like cell line specificity (e.g., HeLa vs. MCF-7) and assay protocols (MTT vs. resazurin) .
  • Dose-response validation : Replicate conflicting studies under standardized conditions (e.g., 24–72 hr exposure, serum-free media) .
  • Error analysis : Apply statistical tools (e.g., Grubbs’ test for outliers) and error propagation models to identify methodological biases .

Q. How can the environmental fate and ecotoxicological impact of this compound be assessed?

  • Methodological Answer :

  • Degradation studies : Investigate hydrolysis/photolysis kinetics under simulated environmental conditions (pH 4–9, UV light). Monitor by LC-MS for transformation products .
  • Toxicity assays : Use Daphnia magna (OECD 202) or algal growth inhibition tests (OECD 201) to determine EC50_{50} values. Include positive controls (e.g., potassium dichromate) .
  • Bioaccumulation modeling : Apply fugacity models to estimate partition coefficients (log Kow_{ow}) and bioconcentration factors .

Q. What experimental designs are optimal for evaluating synergistic effects of this compound in combination therapies?

  • Methodological Answer :

  • Factorial design : Use a 2×2 matrix to test compound combinations at multiple concentrations. Analyze synergy via the Chou-Talalay method (Combination Index < 1 indicates synergy) .
  • In vivo models : Employ randomized block designs with split-plot arrangements (e.g., tumor volume as main plot, drug combination as subplot) to control for biological variability .

Methodological Frameworks

Q. How can researchers integrate this compound into a theoretical framework for drug discovery?

  • Methodological Answer : Link its structure-activity relationships (SAR) to established pharmacophore models (e.g., hydrogen bond acceptors in triazole rings for kinase inhibition). Validate through hypothesis-driven experiments, such as modifying the phenolic -OH group to assess solubility-bioactivity trade-offs .

Q. What statistical approaches are critical for analyzing dose-dependent responses in pharmacological studies?

  • Methodological Answer :

  • Nonlinear regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • ANOVA with post-hoc tests : Compare means across dose groups, adjusting for multiple comparisons (e.g., Tukey’s HSD) .

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